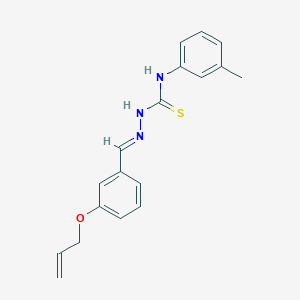
3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 3-(allyloxy)benzaldehyde with N-(3-methylphenyl)thiosemicarbazide under controlled conditions . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for creating more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone: This compound has a similar structure but with a benzyloxy group instead of an allyloxy group.
3-(Allyloxy)benzaldehyde N-cyclohexylthiosemicarbazone: This compound features a cyclohexyl group instead of a 3-methylphenyl group.
Uniqueness
3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its allyloxy group can participate in unique chemical reactions, and the 3-methylphenyl group may influence its biological activity and binding affinity to molecular targets.
Properties
CAS No. |
769143-30-8 |
|---|---|
Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C18H19N3OS/c1-3-10-22-17-9-5-7-15(12-17)13-19-21-18(23)20-16-8-4-6-14(2)11-16/h3-9,11-13H,1,10H2,2H3,(H2,20,21,23)/b19-13+ |
InChI Key |
KZKDKQSQFXTFCJ-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















